Home > Products > Screening Compounds P119465 > (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone
(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone - 313703-45-6

(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone

Catalog Number: EVT-2494979
CAS Number: 313703-45-6
Molecular Formula: C26H25NO2
Molecular Weight: 383.491
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-2-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-9H-xanthen-9-one dihydrochloride

Compound Description: This compound is a xanthone derivative designed and synthesized for its potential antibacterial activity. It exhibited the highest antibacterial activity among the tested compounds against Staphylococcus epidermidis strains, including ATCC 12228 and clinical K/12/8915 []. Specifically, it demonstrated a MIC of 0.8 µg/ml against the ATCC 12228 strain, comparable to linezolid. Further testing revealed it to be safe in terms of genotoxicity at a concentration of 75 µg/ml and exhibited antibacterial activity against Salmonella at higher concentrations []. In silico predictions suggested promising skin metabolism characteristics, indicating stability of the xanthone moiety during metabolism [].

5-chloro-2-([4-hydroxypiperidin-1-yl]methyl)-9H-xanthen-9-one hydrochloride

Compound Description: This compound is a 5-chloro-2-substituted xanthone derivative synthesized and evaluated for its anticonvulsant and analgesic properties []. It exhibited the best results among the tested compounds in terms of both anticonvulsant activity and protective index value []. In the MES test (mice, i.p.), it showed an ED50 value of 25.76 mg/kg b.w []. Additionally, it exhibited 70% and 72% inhibition control of specific binding for the sigma-1 (σ1) and sigma-2 (σ2) receptors, respectively []. This compound also demonstrated antinociceptive activity at a dose of 2 mg/kg b.w. in a mouse model of chronic constriction injury []. Further studies indicated its safety profile regarding gastrointestinal flora and genotoxicity at specific doses [].

R,S-2-{2-[(1-hydroxybutan-2-yl]amino)ethoxy}-9H-xanthen-9-one

Compound Description: This compound is a xanthone derivative with a chiral center, hence the R,S designation, synthesized and evaluated for its anticonvulsant properties in mice and rats []. In preclinical models, it showed anticonvulsant activity in rats when administered orally, specifically 2 hours after administration []. Metabolic stability studies using rat microsomes indicated a half-life (t1/2) of 136 minutes []. The late onset of activity, despite the relatively short half-life, suggests that either the metabolites are very active or the compound exhibits unique ADME properties beyond metabolism influencing its pharmacokinetic profile [].

R,S-2-{3-[(1-hydroxybutan-2-yl)amino]propoxy}-9H-xanthen-9-one

Compound Description: This xanthone derivative, also possessing a chiral center (R,S), was synthesized and evaluated for its anticonvulsant properties in mice and rats []. It demonstrated anticonvulsant activity in rats following oral administration, with its effect observed 4 hours post-administration []. Metabolic stability analyses using rat microsomes revealed a half-life (t1/2) of 108 minutes []. Similar to the previous compound, the delayed onset of action despite a relatively short half-life indicates either the presence of highly active metabolites or alternative ADME properties contributing to its pharmacokinetic profile [].

2-(2-hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride

Compound Description: This compound, a xanthone derivative, was synthesized and evaluated for its electrocardiographic, anti-arrhythmic, and antihypertensive activities. It also underwent assessment for its binding affinity towards α1- and β1-adrenoceptors []. This compound demonstrated significant anti-arrhythmic activity in an adrenaline-induced arrhythmia model, exhibiting an ED50 value within the range of 1.7–7.2 mg/kg []. Additionally, it displayed the most potent hypotensive activity among the tested compounds, effectively lowering blood pressure for 60 minutes at a dose of 2.5 mg/kg [].

4-(2-hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride

Compound Description: This xanthone derivative was synthesized and assessed for its electrocardiographic, anti-arrhythmic, antihypertensive activities, and binding affinities towards α1- and β1-adrenoceptors []. It exhibited notable anti-arrhythmic activity in an adrenaline-induced arrhythmia model, demonstrating an ED50 value within the range of 1.7–7.2 mg/kg []. Furthermore, it exhibited substantial hypotensive activity, significantly reducing blood pressure [].

4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one dihydrochloride

Compound Description: This compound, a xanthone derivative, was synthesized and evaluated for its electrocardiographic, anti-arrhythmic, antihypertensive activities, and binding affinities for α1- and β1-adrenoceptors []. Notably, it demonstrated significant anti-arrhythmic activity in an adrenaline-induced arrhythmia model, showcasing the lowest ED50 value among the tested compounds at 1.7 mg/kg, comparable to the reference compound propranolol [].

2-(2-(4-(2-Phenoxyethyl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one dihydrochloride

Compound Description: This xanthone derivative was synthesized and evaluated for its electrocardiographic, anti-arrhythmic, and antihypertensive activities, as well as its binding affinities for α1- and β1-adrenoceptors []. While it demonstrated a significant reduction in blood pressure at a dose of 2.5 mg/kg, its hypotensive effect was notably weaker compared to the compound 2-(2-hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride [].

2-(2-(4-(2-(4-chloro-3-methylphenoxy)ethyl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one

Compound Description: This xanthone derivative was synthesized and evaluated for its antimycobacterial activity against M. tuberculosis and its cytotoxic activity []. The compound displayed potent antimycobacterial activity, exhibiting 98% inhibition of M. tuberculosis growth [].

ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl) piperazine-1-carboxylate

Compound Description: This xanthone derivative was synthesized and evaluated for its antimycobacterial activity against M. tuberculosis, demonstrating 94% inhibition of M. tuberculosis growth []. It also exhibited cytotoxic activity, resulting in a selectivity index (SI) of less than 1 [].

banganxanthone C ( =12-(1,1-dimethylprop-2-en-1-yl)-5,10-dihydroxy-9-methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one)

Compound Description: Banganxanthone C is a novel compound isolated from the leaves of Garcinia polyantha []. Its structure was elucidated using 1D- and 2D-NMR spectroscopy [].

Isoxanthochymol

Compound Description: Isoxanthochymol is a known xanthone compound isolated from the leaves of Garcinia polyantha []. In the study, it exhibited significant antiproliferative activity against the leukemia cell line TPH-1, with an IC50 value of 1.5 μg/ml []. This cytotoxic activity was linked to the induction of apoptosis [].

4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one

Compound Description: This compound is a known xanthone derivative isolated from the leaves of Garcinia polyantha []. It showed significant antiproliferative activity against the leukemia cell line TPH-1, with an IC50 value of 2.8 μg/ml []. Similar to isoxanthochymol, its cytotoxic activity was associated with apoptosis induction [].

3-chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride (HBK-5)

Compound Description: This compound is a xanthone derivative that was investigated for its antidepressant- and anxiolytic-like properties, as well as its influence on cognitive and motor function in mice []. HBK-5 showed promising results in preclinical models of depression, demonstrating antidepressant-like activity in both the forced swim test (FST) and tail suspension test (TST) []. Moreover, it exhibited anxiolytic-like properties in the four-plate test []. Importantly, at the doses tested, HBK-5 did not induce any cognitive or motor deficits in mice [].

2-methyl-2-{[(9-oxo-9H-xanthen-2-yl)methyl]sulfanyl}propanoic acid

Compound Description: This xanthone derivative was synthesized and investigated for its effects on the activity of J-774A.1 cells, specifically its impact on chemiluminescence and nitric oxide production []. While it effectively inhibited the chemiluminescence of J-774A.1 cells, it did not significantly affect nitric oxide generation []. Additionally, it displayed weak toxicity against J-774A.1 cultured cells at a concentration of 100 μM [].

thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo-

Compound Description: This compound was identified as a major component in the acetone extractives of Eucalyptus urograndis leaves, representing 12.31% of the total composition []. The extractives are considered a potential source of bioenergy, rare biomedicines, and mildew-proof preparations [].

4-methyl-N-(9H-xanthen-9-yl)benzamide (TUG-1387)

Compound Description: TUG-1387 is a close chemical analog of AH-7614 specifically designed to be devoid of FFA4 activity [, ]. It serves as a valuable control compound in studies investigating FFA4 function [, ].

Properties

CAS Number

313703-45-6

Product Name

(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone

IUPAC Name

(4-benzylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone

Molecular Formula

C26H25NO2

Molecular Weight

383.491

InChI

InChI=1S/C26H25NO2/c28-26(27-16-14-20(15-17-27)18-19-8-2-1-3-9-19)25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-13,20,25H,14-18H2

InChI Key

OBEDHSJNCDPOQV-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.